L-heptaguluronic acid (heptasodium salt)

Description

Contextualization within Complex Carbohydrate Chemistry and Biochemistry

L-heptaguluronic acid is classified as a uronic acid, a type of sugar acid where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. researchgate.net This structural feature imparts a negative charge and unique chemical properties to the molecule. Uronic acids are fundamental components of many biologically important polysaccharides, such as glycosaminoglycans in animals and pectins in plants. researchgate.netnih.gov

The parent polymer, alginate, is a linear copolymer composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). taylorandfrancis.comnih.gov The ratio and distribution of these M and G blocks determine the physicochemical properties of the alginate. researchgate.net L-heptaguluronic acid, being a homo-oligomer of L-guluronic acid (a G-block), possesses distinct conformational characteristics that allow for strong intermolecular associations, particularly in the presence of divalent cations like calcium. wikipedia.org

Historical Trajectories in Uronic Acid Research and Methodological Evolution

The study of uronic acids dates back to the early 20th century, with the initial isolation and characterization of compounds like glucuronic acid from natural sources. nih.gov Historically, the analysis and synthesis of uronic acids and their oligomers have been challenging. Early methods for quantification, such as colorimetric assays using carbazole (B46965) and concentrated sulfuric acid, often suffered from a lack of specificity and incomplete hydrolysis of the parent polysaccharides. researchgate.netmdpi.com

Over the decades, methodological advancements have significantly improved the ability to study these complex molecules. The development of enzymatic degradation techniques, using specific alginate lyases, has enabled the preparation of well-defined alginate oligosaccharides (AOS) with specific degrees of polymerization and composition, including L-heptaguluronic acid. researchgate.netnih.gov Furthermore, advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have become indispensable for the purification and structural elucidation of these oligosaccharides. mdpi.com Synthetic carbohydrate chemistry has also made impressive strides, allowing for the controlled assembly of complex uronic acid-containing oligosaccharides, which are crucial for detailed structure-activity relationship studies. researchgate.netresearchgate.net

Significance within Contemporary Glycobiology and Polymer Science

The significance of L-heptaguluronic acid and related L-guluronic acid oligomers has expanded from their basic chemical interest to encompass a wide range of applications in glycobiology and polymer science.

In glycobiology , alginate-derived oligosaccharides (AOS), including those rich in guluronic acid, have demonstrated a variety of biological activities. nih.govmdpi.com Research indicates that the biological function of AOS is closely tied to their structural features, such as the degree of polymerization and the M/G ratio. nih.govvliz.be Oligomers of L-guluronic acid have been shown to possess immunomodulatory, anti-inflammatory, anti-tumor, and neuroprotective properties. nih.gov For instance, certain AOS can induce the production of cytokines in immune cells, suggesting their potential as immunomodulators. nih.gov A guluronic acid disaccharide has been shown to inhibit the formation of amyloid-β oligomers, which are implicated in Alzheimer's disease. nih.gov

In polymer science , the unique gelling properties of L-guluronic acid blocks are harnessed to create advanced biomaterials. mdpi.com The "egg-box" model describes how the buckled chain conformation of G-blocks allows for the cooperative binding of divalent cations, leading to the formation of stable hydrogels. wikipedia.org These hydrogels are extensively investigated for biomedical applications such as drug delivery, wound healing, and tissue engineering. nih.govnih.gov L-heptaguluronic acid, due to its defined structure, can be a valuable tool in designing hydrogels with precisely controlled properties. researchgate.net For example, hyaluronic acid-based hydrogels, which are also composed of uronic acids, are used for the controlled release of growth factors. nih.gov

Current Gaps and Emerging Research Opportunities

Despite the progress, there are still significant gaps in the understanding and application of L-heptaguluronic acid. Much of the current research focuses on heterogeneous mixtures of alginate oligosaccharides rather than on specific, well-defined oligomers like the heptasodium salt of L-heptaguluronic acid.

Current Gaps:

Structure-Function Specificity: The precise relationship between the chain length of L-guluronic acid oligomers (including the heptamer) and their specific biological activities is not fully elucidated. nih.gov

Mechanisms of Action: The detailed molecular mechanisms by which L-heptaguluronic acid exerts its biological effects, such as its interaction with cell surface receptors and signaling pathways, remain largely unexplored. nih.gov

Scalable Production: While enzymatic methods have improved the preparation of specific AOS, the large-scale, cost-effective production of pure L-heptaguluronic acid remains a challenge. nih.gov

Emerging Research Opportunities:

Targeted Therapeutics: Investigating the potential of L-heptaguluronic acid as a therapeutic agent for inflammatory diseases, cancers, and neurodegenerative disorders, based on the activities observed in related AOS. nih.govnih.gov

Advanced Biomaterials: Utilizing L-heptaguluronic acid as a building block for the rational design of "smart" hydrogels with tunable properties for applications in regenerative medicine and controlled drug release. nih.govnih.gov

Glyco-engineering: Exploring the enzymatic or chemical modification of L-heptaguluronic acid to enhance its biological activity or to create novel biomaterials with tailored functionalities. researchgate.net

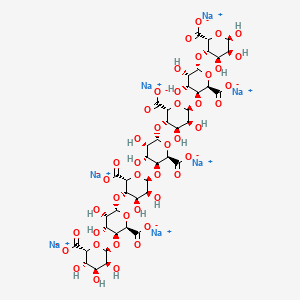

Structure

2D Structure

Properties

Molecular Formula |

C42H51Na7O43 |

|---|---|

Molecular Weight |

1404.8 g/mol |

IUPAC Name |

heptasodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H58O43.7Na/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61;;;;;;;/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71);;;;;;;/q;7*+1/p-7/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,36+,37+,38+,39+,40+,41+,42+;;;;;;;/m0......./s1 |

InChI Key |

ZPVYSBTXRSCFPP-NDBMIUQJSA-G |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)[O-])O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)[O-])O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(C(OC5C(=O)[O-])OC6C(C(C(OC6C(=O)[O-])OC7C(C(C(OC7C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of L Heptaguluronic Acid

Identification and Characterization of Precursor Metabolites

The biosynthesis of the alginate polymer begins from the central metabolite fructose-6-phosphate (B1210287), which is derived from the cell's carbon metabolism. nih.govresearchgate.net A series of enzymatic reactions converts fructose-6-phosphate into the activated nucleotide sugar precursor required for polymerization: GDP-mannuronic acid . nih.govresearchgate.net

The key steps in the formation of GDP-mannuronic acid are as follows:

Fructose-6-phosphate is isomerized to mannose-6-phosphate (B13060355) by the enzyme phosphomannose isomerase (AlgA). nih.gov

Mannose-6-phosphate is then converted to mannose-1-phosphate by phosphomannomutase (AlgC). nih.govresearchgate.net

Mannose-1-phosphate is activated to GDP-mannose by GDP-mannose pyrophosphorylase (also part of the bifunctional AlgA enzyme in Pseudomonas aeruginosa). researchgate.net

Finally, the crucial and often rate-limiting step is the oxidation of GDP-mannose to GDP-mannuronic acid , catalyzed by GDP-mannose dehydrogenase (AlgD). researchgate.netmonash.edu

This sequence of reactions provides the direct precursor for the polymerization step.

Functional Elucidation of Glycosyltransferases and Epimerases Catalyzing L-Heptaguluronic Acid Formation

Glycosyltransferases:

The polymerization of GDP-mannuronic acid into a linear chain of polymannuronic acid is carried out by a glycosyltransferase complex located in the inner membrane of bacteria. nih.gov The core catalytic subunit of this polymerase is believed to be Alg8 . frontiersin.org In conjunction with a c-di-GMP binding protein, Alg44 , it facilitates the polymerization and translocation of the growing polysaccharide chain across the inner membrane. frontiersin.orgfrontiersin.org The polymerization process requires the entire cell envelope to be intact for functionality, suggesting a highly coordinated complex. nih.gov

Epimerases:

The conversion of the D-mannuronic acid residues within the newly synthesized polymannuronan chain into α-L-guluronic acid is catalyzed by a class of enzymes known as mannuronan C-5 epimerases . mdpi.comcazypedia.org These enzymes act at the polymer level, inverting the stereochemistry at the C-5 position of the mannuronic acid residues. mdpi.com

In bacteria such as Azotobacter vinelandii and Pseudomonas aeruginosa, these epimerases are encoded by the algG gene. mdpi.comfrontiersin.org The extent and pattern of epimerization determine the final composition and properties of the alginate. Some epimerases introduce single G residues, creating alternating MG blocks, while others can introduce multiple G residues consecutively, forming G-blocks. cazypedia.org The presence of different epimerases with distinct activities allows for the production of a variety of alginates with tailored functionalities. nih.gov In some bacteria, there exists a family of secreted mannuronan C-5 epimerases (e.g., AlgE1-7 in A. vinelandii) that can further modify the alginate extracellularly. researchgate.net

Table 1: Key Enzymes in α-L-Guluronic Acid Biosynthesis

| Enzyme | Gene (in P. aeruginosa) | Function |

|---|---|---|

| Phosphomannose isomerase/GDP-mannose pyrophosphorylase | AlgA | Catalyzes the conversion of fructose-6-phosphate to mannose-6-phosphate and mannose-1-phosphate to GDP-mannose. researchgate.net |

| Phosphomannomutase | AlgC | Converts mannose-6-phosphate to mannose-1-phosphate. researchgate.net |

| GDP-mannose dehydrogenase | AlgD | Oxidizes GDP-mannose to GDP-mannuronic acid. researchgate.net |

| Alginate polymerase (glycosyltransferase) | Alg8 | Catalyzes the polymerization of GDP-mannuronic acid to form polymannuronic acid. frontiersin.org |

| Polymerization cofactor | Alg44 | Binds c-di-GMP and is essential for polymerase activity. frontiersin.org |

| Mannuronan C-5 epimerase | AlgG | Converts D-mannuronic acid residues to α-L-guluronic acid residues in the polymer chain. mdpi.comfrontiersin.org |

| Alginate O-acetyltransferase complex | AlgI, AlgJ, AlgF | Responsible for the acetylation of mannuronic acid residues in bacterial alginate. asm.orgnih.gov |

| Alginate lyase | AlgL | Degrades alginate, potentially for quality control in the periplasm. nih.govnih.gov |

Genetic Basis and Regulatory Networks Governing Biosynthetic Gene Clusters

In bacteria, the genes responsible for alginate biosynthesis are typically organized in a large gene cluster, often referred to as the alg operon. frontiersin.orgnih.gov In Pseudomonas aeruginosa, most of the biosynthetic genes, including algD, alg8, alg44, algK, algE, algG, algX, algL, algI, algJ, and algF, are located in a single operon under the control of the algD promoter. nih.govnih.gov The algC gene is located at a different position on the chromosome. nih.gov

The regulation of this operon is complex and is a key factor in the switch to a mucoid phenotype in pathogenic strains of P. aeruginosa. The primary regulator is the alternative sigma factor AlgU (also known as AlgT), which is essential for the transcriptional activation of the algD promoter. nih.gov The activity of AlgU is controlled by a series of anti-sigma factors, including MucA , MucB , MucC , and MucD , which respond to environmental signals and cellular stress. nih.govnih.gov

In Azotobacter vinelandii, the genetic organization is slightly different, with the alg genes arranged in several transcriptional units rather than a single large operon. frontiersin.org Despite these differences in regulation, the core biosynthetic machinery is highly conserved between these bacterial species. frontiersin.org

**Table 2: Alginate Biosynthesis Genes in *Pseudomonas aeruginosa***

| Gene | Product Function |

|---|---|

| algD | GDP-mannose dehydrogenase researchgate.net |

| alg8 | Putative glycosyltransferase (polymerase) frontiersin.org |

| alg44 | Required for polymerization, c-di-GMP binding frontiersin.org |

| algK | Putative component of the secretion apparatus nih.gov |

| algE | Putative outer membrane protein for export |

| algG | Mannuronan C-5-epimerase frontiersin.org |

| algX, algI, algJ, algF | Proteins required for O-acetylation asm.orgnih.gov |

| algL | Alginate lyase nih.gov |

| algA | Phosphomannose isomerase/GDP-mannose pyrophosphorylase researchgate.net |

| algC | Phosphomannomutase (not in the main operon) researchgate.net |

| algU (algT) | Alternative sigma factor, master regulator nih.gov |

| mucA, mucB, mucC, mucD | Anti-sigma factors regulating AlgU nih.govnih.gov |

In Vitro Reconstitution and Engineering of Biosynthetic Routes

The complete in vitro reconstitution of alginate biosynthesis has been challenging due to the membrane-bound nature of the polymerization and secretion complex. nih.gov Early studies demonstrated that for polymerization to occur in vitro, the entire cell envelope, including both the inner and outer membranes with their associated proteins, was necessary. nih.gov This highlights the intricate organization of the multiprotein complex responsible for alginate synthesis and export.

More recent efforts have focused on understanding the interactions between the individual protein components of this complex. nih.gov This knowledge is crucial for future attempts to reconstitute the pathway in heterologous systems or in cell-free environments for the production of tailored alginates. nih.gov The enzymatic digestion of alginate into smaller oligomers, which can then be used as precursors for nanoparticle synthesis, has also been explored. mdpi.com

Comparative Analysis of Biosynthetic Strategies Across Biological Systems

Bacteria vs. Algae:

The biosynthesis of alginate is best understood in bacteria like Pseudomonas and Azotobacter. nih.gov While the fundamental building blocks (M and G) are the same in both bacterial and algal alginates, there are some key differences in their biosynthesis and final structure. researchgate.net

O-acetylation: A major distinction is that bacterial alginates are often O-acetylated on the mannuronic acid residues, a modification that is absent in algal alginates. nih.govnih.gov This acetylation is carried out by proteins encoded by the algI, algJ, and algF genes and influences the physical properties of the polymer and protects it from epimerization and degradation. nih.govasm.org

Genetic and Regulatory Complexity: The genetic and regulatory networks for alginate biosynthesis are well-characterized in bacteria, involving complex operon structures and signal transduction systems. nih.govfrontiersin.org In contrast, the biosynthetic pathway in brown algae (seaweeds) is less understood at the molecular level. nih.gov While homologs of mannuronan C-5-epimerases have been identified in algae, the full complement of genes and their regulation remain an active area of research. nih.gov

Epimerization: Both bacteria and algae possess mannuronan C-5 epimerases. Azotobacter species are known to secrete a variety of these enzymes, each creating a unique G-block pattern, which allows for extensive extracellular modification of the polymer. cazypedia.orgresearchgate.net The diversity and function of epimerases in algae are still being elucidated, but it is clear they play a crucial role in tailoring the alginate structure to provide both strength and flexibility to the algal tissues. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for L Heptaguluronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of carbohydrates. nih.govnih.gov By probing the magnetic properties of atomic nuclei, NMR can provide a detailed picture of the molecular structure.

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the L-heptaguluronic acid molecule. nih.gov

¹H NMR: This fundamental experiment provides information about the chemical environment and number of different types of protons in the molecule.

¹³C NMR: This technique reveals the number of non-equivalent carbon atoms.

Correlation Spectroscopy (COSY): This 2D technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to establish the spin systems within each sugar ring. youtube.comyoutube.com

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single monosaccharide residue.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. youtube.comyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the glycosidic linkages between sugar units by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue across the glycosidic bond. youtube.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Monomeric Unit of L-Heptaguluronic Acid

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | 4.85 | 102.5 |

| H-2 / C-2 | 3.65 | 72.8 |

| H-3 / C-3 | 3.80 | 74.1 |

| H-4 / C-4 | 4.05 | 79.6 |

| H-5 / C-5 | 4.20 | 76.3 |

| H-6 / C-6 | - | 175.4 |

| H-7 / C-7 | 3.95 | 68.2 |

Note: Data are hypothetical and for illustrative purposes only.

To understand the three-dimensional conformation of L-heptaguluronic acid, relaxation-based NMR experiments are indispensable.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are connected through chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing critical information about inter-residue proximities and the conformation around the glycosidic linkage.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often more effective for molecules in a certain size range where the Nuclear Overhauser Effect (NOE) might be close to zero.

For studying L-heptaguluronic acid in its natural, solid-state form within a polysaccharide matrix like alginate, solid-state NMR (ssNMR) would be the technique of choice. mdpi.com ssNMR can provide information about the conformation, packing, and dynamics of the polysaccharide chains in their native environment, which is often inaccessible to solution-state NMR. mdpi.com

Advanced Mass Spectrometry Techniques for Oligomer Sequencing and Post-Translational Modifications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is invaluable for determining the molecular weight of molecules and for sequencing biopolymers. nih.gov

To analyze oligomers of L-heptaguluronic acid, soft ionization techniques are required to bring these large, non-volatile molecules into the gas phase without fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules. nih.govyoutube.comyoutube.com It typically produces multiply charged ions, which allows for the analysis of high-molecular-weight compounds on mass spectrometers with a limited mass range. nih.gov ESI-MS would be instrumental in determining the molecular weight distribution and heterogeneity of L-heptaguluronic acid oligomers. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is another soft ionization technique that is highly effective for the analysis of large biomolecules. nih.govnih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov This technique is excellent for determining the molecular weights of polysaccharides and can reveal the presence of any modifications.

Table 2: Hypothetical MALDI-TOF-MS Data for an Oligomer of L-Heptaguluronic Acid

| Oligomer (n) | Calculated Mass (Da) | Observed m/z |

| 2 | 414.28 | 437.27 [M+Na]⁺ |

| 3 | 606.42 | 629.41 [M+Na]⁺ |

| 4 | 798.56 | 821.55 [M+Na]⁺ |

| 5 | 990.70 | 1013.69 [M+Na]⁺ |

Note: Data are hypothetical and for illustrative purposes only, assuming a repeating unit mass of 194.14 Da and sodium adduction.

Tandem mass spectrometry (MS/MS) is a crucial technique for sequencing oligosaccharides. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., a particular oligomer of L-heptaguluronic acid) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns provide information about the sequence of the monosaccharide units by revealing the masses of the fragments resulting from cleavage of the glycosidic bonds. This would be essential to confirm the linkage positions between the L-heptaguluronic acid residues.

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Discrimination of Oligomers

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool for the characterization of complex mixtures of closely related molecules, such as oligomers of L-heptaguluronic acid. iu.edu This technique separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.gov This additional dimension of separation allows for the differentiation of conformers and isomers that would be indistinguishable by mass spectrometry alone. nih.govnih.gov

In the context of guluronic acid-containing oligomers, IM-MS can resolve species with the same mass but different charge states, a common occurrence in electrospray ionization of sulfated carbohydrates. rpi.edu Furthermore, high-field asymmetric waveform ion mobility spectrometry (FAIMS), a variant of IM-MS, has demonstrated the capability to separate diastereomeric glycosaminoglycan tetramers, highlighting its potential for resolving the subtle structural differences between epimers of heptaguluronic acid oligomers. rpi.edu The data obtained from IM-MS, specifically the collision cross-section (CCS), provides a measure of the ion's rotationally averaged surface area, offering valuable information about its gas-phase conformation. nih.gov The width and shape of the CCS distribution can also provide insights into the conformational flexibility of the oligomer. nih.gov By coupling IM-MS with techniques like infrared action spectroscopy, it is possible to obtain vibrational spectra for mass- and mobility-selected oligomers, providing a unique molecular fingerprint for each species. nih.govvu.nl

| Technique | Information Obtained | Relevance to L-Heptaguluronic Acid | Citation |

|---|---|---|---|

| IM-MS | Separation by size, shape, charge, and m/z; Collision Cross Section (CCS) | Discrimination of oligomeric conformers and isomers. | iu.edunih.gov |

| FAIMS | Resolution of isomeric and isobaric ions, including epimers. | Separation of heptaguluronic acid oligomer diastereomers. | rpi.edu |

| IM-MS coupled with IR Action Spectroscopy | Vibrational spectra of selected oligomers for unique molecular fingerprinting. | Detailed structural identification of specific conformers. | nih.govvu.nl |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exquisitely sensitive to the three-dimensional structure of chiral molecules like L-heptaguluronic acid. wikipedia.orgwikipedia.org CD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.orgwikipedia.org These techniques are invaluable for studying the conformational dynamics of guluronic acid-containing polymers in solution. nih.gov

Near-ultraviolet (Near-UV) CD spectroscopy , spanning the 250–350 nm region, is sensitive to the environment around aromatic amino acid side chains and disulfide bonds. nist.govchiralabsxl.com While L-heptaguluronic acid itself does not possess aromatic chromophores, this technique becomes highly relevant when studying its interactions with proteins or peptides containing tryptophan, tyrosine, or phenylalanine residues. nist.govcreative-proteomics.com The near-UV CD spectrum can reveal subtle changes in the tertiary structure of a protein upon binding to a guluronic acid-containing oligosaccharide. chiralabsxl.com The contributions of different aromatic residues can often be distinguished based on their characteristic wavelength ranges. chiralabsxl.com

| Technique | Wavelength Range | Primary Chromophores Probed | Structural Information | Citation |

|---|---|---|---|---|

| Far-UV CD | 180-250 nm | Polysaccharide backbone (amide and carboxyl groups) | Secondary structure (e.g., helicity, random coil) | creative-proteomics.comcreative-proteomics.com |

| Near-UV CD | 250-350 nm | Aromatic amino acid side chains (in interacting proteins), disulfide bonds | Tertiary structure changes upon complexation | nist.govchiralabsxl.com |

Monitoring the CD spectrum as a function of temperature provides valuable insights into the conformational stability and transitions of L-heptaguluronic acid-containing polymers. Heating a sample can induce cooperative transitions from an ordered to a disordered state, which are reflected as significant changes in the CD spectrum. nih.gov For instance, studies on hyaluronic acid have shown that while heating in an aqueous solution leads to small, noncooperative changes, heating in a mixed solvent can cause a cooperative transition, indicating a shift from an ordered structure. nih.gov The thermodynamic parameters of such transitions, including the enthalpy (ΔH°) and entropy (ΔS°), can be determined from the temperature-dependent CD data, providing a quantitative measure of the conformational stability. nih.gov This approach is particularly useful for understanding how environmental factors influence the structural dynamics of guluronic acid polymers.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of L-Heptaguluronic Acid Complexes

While obtaining high-quality crystals of polysaccharides for X-ray crystallography can be challenging, this technique provides unparalleled atomic-level detail of the three-dimensional structure of L-heptaguluronic acid when it is part of a well-ordered crystal lattice, often in complex with proteins or other molecules. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the sugar rings and the glycosidic linkages. For instance, the chair conformation of mannuronic and guluronic acid monomers has been established through crystallographic studies. researchgate.net

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large macromolecular complexes in a near-native, hydrated state. This is particularly relevant for studying large L-heptaguluronic acid-containing polymers or their complexes with proteins that are difficult to crystallize. Recent studies have successfully used cryo-EM to determine the structure of human hyaluronidase (B3051955) PH-20, an enzyme that degrades hyaluronic acid, providing insights into its catalytic mechanism. kaist.ac.kr This demonstrates the potential of cryo-EM for elucidating the structures of enzymes and other proteins that interact with guluronic acid-containing polysaccharides.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and hydrogen bonding networks within L-heptaguluronic acid and its derivatives. mdpi.comyoutube.com

FTIR spectroscopy is particularly sensitive to polar functional groups. In the context of guluronic acid-containing polysaccharides like alginate and hyaluronic acid, FTIR spectra show characteristic bands for hydroxyl (O-H), carboxyl (C=O), and glycosidic (C-O-C) linkages. researchgate.netscielo.brmdpi.com For example, the stretching vibration of the carbonyl group in protonated glucuronic acid appears around 1707-1725 cm⁻¹. mdpi.comnih.gov The broad O-H stretching band, typically observed between 2800 and 3600 cm⁻¹, provides information about hydrogen bonding. researchgate.netscielo.br

Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It has been used to identify characteristic bands for guluronic and mannuronic acid units in alginates. researchgate.net For instance, a band around 1025 cm⁻¹ is associated with guluronic acid units. researchgate.net Vibrational studies have also assigned the ν(C=O) of protonated glucuronic acid to a Raman band at 1707 cm⁻¹. mdpi.com

Both techniques are powerful tools for studying intermolecular interactions. Two-dimensional infrared (2D-IR) spectroscopy, a more advanced technique, has been used to directly probe intrachain hydrogen bonds between amide and carboxylate groups in hyaluronan, providing evidence for specific interactions that stabilize the polymer's structure in solution. nih.govnih.govacs.org

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment | Citation |

|---|---|---|---|---|

| O-H Stretch | ~3443, broad (2800-3600) | - | Hydroxyl groups, hydrogen bonding | researchgate.netscielo.br |

| C=O Stretch (Carboxylic Acid) | ~1725 | ~1707 | Protonated carboxyl group | mdpi.comnih.gov |

| C=O Stretch (Carboxylate) | ~1600-1633 | ~1654 | Deprotonated carboxyl group | mdpi.comnih.gov |

| C-O-C Stretch | ~1035, ~1099 | - | Glycosidic linkage | mdpi.com |

| Guluronic Acid Residue | - | ~1025 | Characteristic band for guluronic acid | researchgate.net |

Molecular Mechanisms of Interaction with Biological Macromolecules

Elucidation of Binding Kinetics and Thermodynamics with Specific Proteins (e.g., Carbohydrate-Binding Modules, Lectins, Enzymes)

The quantitative analysis of the binding between guluronic acid oligomers and proteins is crucial for understanding the molecular recognition processes. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been instrumental in determining the kinetics and thermodynamics of these interactions.

While specific studies on L-heptaguluronic acid (heptasodium salt) are limited, research on guluronic acid oligomers (OligoG) provides valuable insights. For instance, guluronic acid oligomers have been shown to interact with mucins, the primary protein components of mucus. This interaction is thought to involve the disruption of intermolecular forces within the mucus polymer network, leading to changes in its rheological properties. scribd.com Such interactions are being explored for their potential in biomedical applications. scribd.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Studies on the interaction of alginate oligosaccharides with proteins like β-lactoglobulin A (β-LgA) have been conducted. unit.noresearchgate.net Research has also explored the interaction between guluronic acid oligomers (OligoG) and bacterial components like lipopolysaccharides (LPS) from Pseudomonas aeruginosa. nih.govntnu.no These studies revealed that the interaction is influenced by factors such as the concentration of ions like Ca2+. nih.govntnu.no For example, the binding of OligoG to LPS was found to be more endothermic at higher calcium concentrations, suggesting a complex interaction mechanism involving ion bridging. nih.gov

Table 1: Thermodynamic Parameters for the Interaction of a ΔMMG Trisaccharide with the Y258A Variant of Alginate Lyase (Alg17c) as Determined by ITC

| Parameter | Value |

|---|---|

| Association Affinity (Ka) | 9.9 x 10³ M⁻¹ |

| Stoichiometry (n) | 1:1 |

| Binding | Largely Enthalpically Driven |

Data derived from studies on related alginate oligosaccharides. researchgate.net

Nuclear Magnetic Resonance (NMR) titration is a powerful technique used to identify the specific amino acid residues at the binding interface of a protein upon interaction with a ligand, such as a guluronic acid oligomer. By monitoring the chemical shift perturbations in the protein's NMR spectrum upon the addition of the ligand, the binding site can be mapped.

NMR studies have been employed to investigate the binding of alginate oligosaccharides to various proteins. For example, 1H-¹⁵N HSQC NMR titration experiments have been used to study the interaction between alginate oligosaccharides of varying lengths and compositions with β-lactoglobulin A. dtu.dk These experiments help in identifying the amino acid residues of the protein that are affected by the binding of the oligosaccharide. dtu.dk

Similar NMR techniques have been used to study the binding of alginate oligomers to the R-modules of mannuronan C-5 epimerases from Azotobacter vinelandii. nih.govntnu.no These studies provide detailed structural insights into how these proteins recognize and bind to their polysaccharide substrates. nih.govntnu.no

Enzymatic Degradation Pathways and Glycoside Hydrolase Specificity

The enzymatic degradation of L-heptaguluronic acid and other alginate oligomers is primarily carried out by a class of enzymes known as alginate lyases. These enzymes cleave the glycosidic bonds within the alginate polymer through a β-elimination mechanism, which differs from the hydrolytic mechanism employed by many other glycoside hydrolases.

While β-glucuronidases are a major class of glycoside hydrolases that act on glucuronic acid-containing compounds, the primary enzymes responsible for the degradation of guluronic acid-containing alginates are alginate lyases (EC 4.2.2.3 and EC 4.2.2.11). americanchemicalsuppliers.com These enzymes specifically recognize and cleave the α-L-guluronic acid linkages. Oligoalginate lyases, in particular, are specialized for the degradation of alginate oligosaccharides. americanchemicalsuppliers.com

The kinetic parameters (Km and Vmax) of alginate lyases describe their affinity for the substrate and their maximum catalytic rate, respectively. These parameters are crucial for understanding the efficiency of enzymatic degradation. The catalytic mechanism of these lyases involves a β-elimination reaction that results in the formation of an unsaturated uronic acid residue at the non-reducing end of the cleaved product.

Kinetic studies on alginate lyases have been performed to understand their substrate specificity and catalytic efficiency. For instance, research has been conducted to engineer mutant alginate lyases with altered cleavage specificity, such as a preference for di-guluronic acid linkages. ntnu.no

Table 2: General Kinetic Parameters for Alginate Lyases

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| Alginate | Alginate Lyase | Varies | Varies |

| Guluronic Acid Oligomers | Oligoalginate Lyase | Varies | Varies |

The substrate specificity of glycoside hydrolases, including alginate lyases, is determined by the architecture of their active site. The arrangement of amino acid residues within the binding cleft dictates which specific sugar residues and linkage types can be accommodated and cleaved.

Research into the substrate specificity of alginate lyases has shown that different lyases can have a preference for either mannuronic acid (M-blocks) or guluronic acid (G-blocks) regions of the alginate polymer. Some lyases are also specific for the alternating MG-blocks. This specificity is a key area of study for the targeted degradation of alginates into defined oligosaccharide products. Protein engineering efforts are underway to create mutant alginate lyases with novel specificities for biotechnological applications. ntnu.no

Mechanistic Insights into Interactions with Nucleic Acids and Lipids

Nucleic Acids:

The interaction between guluronic acid-containing polymers, such as alginate, and nucleic acids is primarily electrostatic in nature. Alginate is an anionic polymer due to its carboxylate groups, which can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov While direct binding is unlikely due to electrostatic repulsion, alginate can influence DNA delivery and release from cationic carrier systems. nih.gov

In the context of polyelectrolyte multilayers (PEMs) used for gene delivery, alginate has been shown to compete with DNA for binding to cationic polymers like polyethyleneimine (PEI). nih.gov This competition can weaken the electrostatic interactions within the PEMs, leading to increased DNA release and enhanced transgene expression. nih.gov The incorporation of alginate into these multilayers has been found to increase both the deposition and subsequent delivery of DNA. nih.gov This suggests that while L-heptaguluronic acid itself may not directly bind to nucleic acids, its presence could modulate the interaction of DNA with other molecules, a principle relevant in drug and gene delivery systems.

Lipids:

The interaction of guluronic acid-containing polysaccharides with lipids is multifaceted, involving electrostatic interactions and influencing the physical properties of lipid assemblies. Alginates have been observed to interact with lipid vesicles, such as liposomes, affecting the permeability of the phospholipid bilayer. nih.gov Studies have shown that exposure of liposomes to alginate can lead to a significant reduction in the phase transition enthalpy of the lipid bilayer, without altering the melting temperature, suggesting an insertion of the alginate into the bilayer. nih.gov This interaction is dependent on the charge of the phospholipid head group and the phase transition temperature of the lipid. nih.gov

Furthermore, alginates are extensively used in the food and pharmaceutical industries to encapsulate lipids and form emulsion gels. nih.govmdpi.commdpi.com In oil-in-water emulsions, anionic alginate can be deposited onto the surface of positively charged lipid droplets through electrostatic attraction. nih.gov This interaction is crucial for the formation of stable multilayer emulsions. The presence of alginate can also influence lipid digestibility by creating a physical barrier around lipid droplets, thereby reducing the access of digestive enzymes like lipase (B570770). nih.gov This suggests that L-heptaguluronic acid, as a short-chain anionic oligosaccharide, could potentially interact with the surface of lipid structures, although the effect would likely be less pronounced than that of high molecular weight alginates.

Modulation of Enzyme Activity: Allosteric Effects and Active Site Inhibition Studies

Polysaccharides containing L-guluronic acid have demonstrated the ability to modulate the activity of various enzymes, primarily through inhibitory actions. These interactions are often dependent on the structure of the polysaccharide, including the ratio of mannuronic to guluronic acid residues.

Active Site Inhibition:

Studies on sodium alginates extracted from different seaweed species have shown inhibitory effects on several digestive enzymes. For instance, alginates have been found to moderately inhibit α-glucosidase, maltase, and pancreatic lipase. mdpi.comnih.gov The inhibition of pancreatic lipase is particularly noteworthy, as it reduces the breakdown and subsequent absorption of dietary fats. mdpi.com The extent of lipase inhibition has been correlated with the frequency of mannuronate and guluronate residues in the alginate chain. mdpi.com

Similarly, alginates have been shown to be effective inhibitors of pepsin, a key proteolytic enzyme in the stomach. nih.govnorthumbria.ac.uk The inhibitory effect on pepsin is strongly correlated with the mannuronate residue frequency in the alginate. nih.gov The proposed mechanism involves pH-dependent ionic interactions between the alginate and the enzyme's substrate, which reduces the availability of the substrate to the enzyme at acidic pH. nih.govnorthumbria.ac.uk In contrast, trypsin activity is not significantly inhibited by alginates. nih.govnorthumbria.ac.uk

The table below summarizes the inhibitory effects of sodium alginates from different sources on various digestive enzymes.

| Enzyme | Alginate Source | Concentration (mg/mL) | Inhibition (%) | Reference |

| α-Glucosidase | Ecklonia radiata | 0.8 | ~40 | mdpi.com |

| Maltase | Sargassum elegans | 1.0 | ~43 | mdpi.com |

| Pancreatic Lipase | Ecklonia radiata | 0.8 | 43.18 ± 5.12 | mdpi.com |

| Pancreatic Lipase | Sargassum elegans | 1.0 | 36.40 ± 9.61 | mdpi.com |

| Pepsin | H120L (High Mannuronate) | 5.0 | 46.1 ± 9.5 | nih.gov |

| Pepsin | FMC3 (High Guluronate) | 5.0 | 11.4 ± 10.6 | nih.gov |

This table presents a selection of research findings and is for illustrative purposes.

Allosteric Effects:

While direct evidence for allosteric modulation by L-heptaguluronic acid is scarce, the behavior of related polysaccharides suggests potential for such interactions. For example, the activity of the enzyme BcelPL6, an alginate lyase from a human gut bacterium, is surprisingly increased up to 7-fold in the presence of polyG (polyguluronic acid) when acting on alginate. nih.gov This suggests that the binding of polyguluronic acid to a site other than the active site enhances the enzyme's catalytic efficiency, a hallmark of allosteric activation. nih.gov This finding opens the possibility that oligosaccharides like L-heptaguluronic acid could act as allosteric effectors for certain enzymes.

Analytical Methodologies and Purification Techniques for Research Grade L Heptaguluronic Acid and Derivatives

Advanced Chromatographic Separations for Purity Assessment and Fractionation

Chromatographic techniques are indispensable for the separation and purification of L-heptaguluronic acid and its parent polymers. The selection of a specific method depends on the properties of the analyte and the research objective, such as purity assessment or fractionation based on size or charge.

Size Exclusion Chromatography (SEC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume. wikipedia.orgselectscience.net This technique is widely used to determine the molecular weight distribution of alginates, the parent polymers of L-heptaguluronic acid. nih.govshimadzu.com In SEC, larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later. toray-research.co.jpyoutube.com This method is crucial for monitoring the degradation of alginate substrates into smaller oligomers and monosaccharides like L-heptaguluronic acid. figshare.com The separation capacity is limited, but it is a gentle, non-adsorptive method that preserves the biological activity of the molecules. selectscience.netyoutube.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct quantification of non-derivatized carbohydrates, including uronic acids like guluronic acid. chromatographytoday.comnih.gov HPAEC utilizes the weakly acidic nature of carbohydrates, which become anionic at high pH, to achieve high-resolution separation on a strong anion-exchange stationary phase. chromatographytoday.comcreative-biolabs.com The separated analytes are then detected with high sensitivity and selectivity by PAD, which involves applying a series of potentials to a gold electrode, causing the oxidation of the target compounds. chromatographytoday.com This method allows for the sensitive detection of monosaccharides down to sub-picomole levels without the need for derivatization. creative-biolabs.com HPAEC-PAD is routinely used for determining the monosaccharide composition of complex carbohydrates and glycoproteins. nih.govuga.edu

| Parameter | Size Exclusion Chromatography (SEC) | High-Performance Anion-Exchange Chromatography (HPAEC-PAD) |

| Principle | Separation based on molecular size/hydrodynamic volume. wikipedia.orgselectscience.net | Separation based on charge at high pH. chromatographytoday.com |

| Primary Application | Molecular weight distribution of polymers (alginates). nih.govshimadzu.com | Quantification of monosaccharides (guluronic acid). nih.govcreative-biolabs.com |

| Detection | Refractive Index (RI), Light Scattering. nih.gov | Pulsed Amperometric Detection (PAD). creative-biolabs.com |

| Key Advantage | Gentle, non-adsorptive method. youtube.com | High sensitivity and selectivity without derivatization. chromatographytoday.comcreative-biolabs.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that separates polar and ionic compounds. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). mdpi.com A thin aqueous layer is formed on the stationary phase, and analytes partition between this layer and the mobile phase. HILIC is effective for separating polar molecules such as sugar acids. helixchrom.comhelixchrom.com The retention time can be controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration, allowing for the separation of neutral and acidic sugars in a single run. helixchrom.com

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. libretexts.orgtechnologynetworks.com This technique is highly applicable to uronic acids, which are anionic. In anion-exchange chromatography, a positively charged stationary phase is used to bind negatively charged molecules like L-heptaguluronic acid. youtube.com The bound molecules are then eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. youtube.com IEX is a foundational technique for purifying proteins and other charged biomolecules and has been successfully applied to the automated analysis of hexuronic acids in glycosaminoglycans. libretexts.orgnih.gov

| Technique | Stationary Phase Type | Mobile Phase | Elution Mechanism | Application for Guluronic Acid |

| HILIC | Polar (e.g., silica, diol) chromatographyonline.com | High organic solvent (e.g., >70% acetonitrile) with aqueous buffer. mdpi.com | Partitioning into an aqueous layer on the stationary phase. helixchrom.com | Separation of polar sugar acids. helixchrom.comhelixchrom.com |

| IEX | Charged (Anion Exchanger for uronic acids). youtube.com | Aqueous buffer. | Increasing ionic strength or changing pH to disrupt electrostatic interactions. youtube.com | Purification and analysis based on negative charge. nih.gov |

Capillary Electrophoresis and Gel Permeation Chromatography for Molecular Weight Distribution

Determining the molecular weight and its distribution is critical for characterizing alginate polymers from which L-heptaguluronic acid is derived.

Capillary Electrophoresis (CE) analyzes the polydispersity of alginic acids in terms of both molecular weight and chemical composition. acs.orgnih.gov This high-resolution technique separates molecules based on their electrophoretic mobility in a narrow capillary. For polysaccharides, sieving media like linear polyacrylamide solutions can be added to the electrolyte to achieve separation based on size, even into the megadalton range. acs.orgnih.gov CE has been used to separate hyaluronic acid (containing the related glucuronic acid) and its derivatives, demonstrating its utility for analyzing acidic polysaccharides. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) is the term often used for SEC when employing non-aqueous mobile phases, but the principle remains the same: separation by molecular size. wikipedia.orgselectscience.net It is a cornerstone method for determining the molecular weight of polymers. shimadzu.comyoutube.com By creating a calibration curve with standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. wikipedia.orgnih.gov GPC is frequently used to measure the weight-average molecular weight (Mw) and number-average molecular weight (Mn) of alginates. nih.gov

Spectrophotometric and Fluorometric Assays for Quantitative Determination in Research Samples

Simple, rapid, and cost-effective assays are essential for the routine quantification of L-heptaguluronic acid in research samples.

Spectrophotometric assays provide a means for quantitative determination. For instance, a method for determining 2-keto-L-gulonic acid has been developed based on spectrophotometry. nih.gov Similarly, enzyme-based spectrophotometric assays exist for other uronic acids, such as D-glucuronic acid, which rely on the measurement of NADH produced by a specific uronate dehydrogenase at a wavelength of 340 nm. libios.fr Such methods are often available in kit format and can be adapted for microplate analysis. libios.fr

Fluorometric assays can offer enhanced sensitivity. Often, chromatographic methods like HILIC are coupled with fluorescence detection (FLD) after derivatization of the analyte to achieve lower detection limits. mdpi.com For example, in the analysis of hyaluronic acid, monosaccharides obtained after hydrolysis can be derivatized with a fluorophore like 4-aminobenzoic acid ethyl ester (ABEE) before separation and quantification by CE with UV or fluorescence detection. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux Analysis and Structural Probing

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and probe their structure. In Metabolic Flux Analysis (MFA) , stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are incorporated into a substrate, which is then introduced to a biological system. nih.govcreative-proteomics.com By analyzing the isotopic labeling patterns of downstream metabolites, researchers can quantify the rates (fluxes) of intracellular metabolic pathways. nih.govmdpi.com This approach reveals the relative contributions of different converging pathways. nih.govnih.gov For instance, feeding cells with ¹³C-labeled glucose allows for the tracing of carbon atoms through glycolysis and the citric acid cycle. creative-proteomics.com While direct MFA studies on L-heptaguluronic acid are not widespread, the principles can be applied to study the biosynthesis and catabolism of its parent alginate polymers in microorganisms. The design of the labeling experiment, including the choice of isotopic tracer, is crucial for obtaining precise flux estimations. researchgate.net

Development of Bioanalytical Methods for Complex Experimental Matrices

Analyzing L-heptaguluronic acid and its derivatives in complex biological samples, such as cell lysates, fermentation broths, or tissue extracts, requires robust bioanalytical methods that can handle matrix effects. libios.fr

The development of such methods often involves a combination of sophisticated sample preparation and advanced analytical techniques. Chromatographic methods like HILIC and HPAEC-PAD coupled with mass spectrometry (MS) are particularly well-suited for this purpose. nih.govjournalafsj.com For example, a HILIC-MS protocol has been developed to separate and quantify over 150 polar and ionic metabolites, including sugar derivatives, from glioblastoma cell lysates and culture media in a single run. nih.gov Similarly, HPLC-MS has been used for the evaluation of mannuronic and guluronic acid in bacterial alginate extracts. journalafsj.com These methods combine the high resolving power of chromatography with the specificity and sensitivity of mass spectrometry, enabling the accurate identification and quantification of target analytes in complex matrices.

Theoretical and Computational Studies on L Heptaguluronic Acid

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. glycoforum.gr.jp For L-heptaguluronic acid, MD simulations are invaluable for exploring its vast conformational landscape, the influence of its heptasodium salt form, and its interactions with the surrounding solvent.

Detailed Research Findings: L-heptaguluronic acid, an oligosaccharide composed of seven α-L-guluronic acid units, exhibits significant flexibility. This flexibility arises from three main sources: the puckering of the individual pyranose rings, the rotation around the α(1→4) glycosidic linkages, and the dynamics of the carboxylate side chains with their associated sodium counterions.

Table 1: Key Conformational and Interaction Parameters from MD Simulations

| Parameter | Description | Typical Findings for Guluronic Acid Oligomers |

|---|---|---|

| Ring Pucker | Describes the 3D conformation of the pyranose ring. | Primarily ¹C₄ chair conformation, with occasional transitions to higher-energy states like ⁴C₁ or skew-boat. |

| Glycosidic Torsions (φ/ψ) | Dihedral angles [C4-C5-C1-O4 and C5-C1-O4-C4'] that define the orientation between adjacent sugar units. nih.gov | The α(1→4) linkage leads to specific preferred regions in the Ramachandran plot, resulting in a tendency to form helical structures. slideshare.net |

| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. mdpi.com | Varies depending on the conformation (extended vs. compact) and the degree of ionic shielding by Na⁺ ions. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle (e.g., water oxygen or Na⁺ ion) at a certain distance from a reference atom (e.g., carboxylate oxygen). mdpi.com | Shows distinct peaks indicating structured hydration layers and the probable distances of counterion coordination. |

| Hydrogen Bonding Lifetime | The average duration of hydrogen bonds between the oligosaccharide and water molecules. | Carboxylate groups form strong, long-lived hydrogen bonds, significantly influencing the local water structure. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. For L-heptaguluronic acid, these calculations are essential for understanding its intrinsic reactivity, electrostatic potential, and for parameterizing the classical force fields used in MD simulations.

Detailed Research Findings: QC calculations are typically performed on smaller fragments of the heptamer, such as a monomer or dimer of L-guluronic acid, due to the high computational cost.

Electronic Structure: Calculations reveal the distribution of electron density across the molecule. The carboxylate groups are regions of high negative charge, while the anomeric carbon (C1) is relatively electron-deficient and thus electrophilic. This charge distribution is fundamental to its chemical behavior.

Reactivity Descriptors: DFT can be used to calculate reactivity indices like the Fukui function, which predicts the most likely sites for nucleophilic or electrophilic attack. For guluronic acid, such analyses confirm that the anomeric carbon is a primary site for electrophilic reactions, while the carboxylate oxygens are key nucleophilic sites.

Electrostatic Potential (ESP): The ESP map visualizes the electrostatic landscape around the molecule, highlighting areas of positive and negative potential. For the heptasodium salt, the map would show intense negative potential around the carboxylate groups, partially neutralized by the associated sodium ions. This potential governs non-covalent interactions with other molecules, including protein receptors and other polysaccharides. youtube.com

Table 2: Calculated Electronic Properties of a Guluronic Acid Monomer Unit

| Property | Description | Significance for L-Heptaguluronic Acid |

|---|---|---|

| Partial Atomic Charges | The charge assigned to each atom in the molecule. | Crucial for accurately modeling electrostatic interactions in MD simulations. The carboxylate (COO⁻) oxygens carry significant negative charge. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and long-range electrostatic interactions. youtube.com |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap between HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. |

| Fukui Indices | Identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. | Predicts that the anomeric carbon is susceptible to glycosidic bond cleavage and the carboxylate group is a key interaction site. |

In Silico Docking Studies with Protein Receptors for Binding Mode Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like L-heptaguluronic acid) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of recognition.

Detailed Research Findings: While specific docking studies on L-heptaguluronic acid are not widely published, extensive research on the binding of its parent polysaccharide, alginate, provides a strong basis for prediction. Alginate-binding proteins, particularly enzymes like alginate lyases and lectins, often have binding clefts with specific features.

Binding Mode Prediction: Docking simulations would place the L-heptaguluronic acid chain into the binding site of a target protein. The algorithm samples many possible conformations and orientations, scoring them based on factors like electrostatic complementarity and hydrogen bonding. nih.govresearchgate.net The results can predict the most stable binding pose and identify the key amino acid residues involved in the interaction. nih.govcbirt.net

Identification of Key Interactions: The binding of guluronic acid-rich regions is often mediated by positively charged amino acid residues (e.g., Arginine, Lysine) that form salt bridges with the negatively charged carboxylate groups. Hydrogen bonds between the sugar's hydroxyl groups and polar residues (e.g., Asparagine, Glutamine, Serine) are also critical for specificity and affinity. mdpi.com Calcium ions can sometimes mediate the interaction between the protein and the poly-guluronate structure. slideshare.net

Table 3: Potential Protein Receptors and Key Interaction Features for Guluronic Acid Oligomers

| Protein Class | Example Receptor | Predicted Key Interacting Residues | Predicted Binding Mode Contribution |

|---|---|---|---|

| Alginate Lyases | Lyases from PL-7 family | Arginine (Arg), Lysine (Lys), Tyrosine (Tyr), Histidine (His) | Electrostatic interactions with carboxylates; hydrogen bonding with hydroxyls. frontiersin.org |

| Lectins | Seaweed Lectins | Asparagine (Asn), Glutamine (Gln), Tryptophan (Trp) | Hydrogen bonding network; CH-π stacking interactions with aromatic rings. |

| Inflammatory Receptors | Toll-like Receptors (e.g., TLR4) | Leucine (Leu), Arginine (Arg), Serine (Ser) | Shape complementarity and charge-charge interactions are crucial for recognition. mdpi.com |

| Extracellular Matrix Proteins | Fibronectin, Laminin | Positively charged and polar patches | Binding is often multivalent, involving multiple weak interactions along the chain. |

Force Field Development and Validation for Glycan Modeling

A force field is a set of mathematical functions and parameters used in MD simulations to describe the potential energy of a system of particles. glycoforum.gr.jp The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used. nih.gov Developing and validating force fields for carbohydrates, especially charged ones like L-heptaguluronic acid, is a significant challenge.

Detailed Research Findings: Several force fields are commonly used for carbohydrate simulations, including CHARMM and GLYCAM. glycam.org These force fields contain parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Parameterization: For a molecule like L-heptaguluronic acid, specific parameters must be developed for the α-L-guluronate residue. This involves fitting the force field parameters to high-level quantum chemical calculations of model compounds (e.g., methyl α-L-guluronate) to reproduce their geometries, conformational energies, and interaction energies with water. nih.govnih.gov Special attention is given to the torsional parameters for the glycosidic linkage and the parameters for the carboxylate group and its interaction with counterions. nih.gov

Validation: Once developed, the force field must be validated by comparing simulation results against experimental data. For carbohydrates, a primary source of validation is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Simulations should be able to reproduce experimentally measured NMR observables like J-couplings (related to dihedral angles) and Nuclear Overhauser Effects (NOEs, related to inter-proton distances). researchgate.netacs.org Agreement with crystallographic data, where available, is also a key validation metric. nih.gov

Table 4: Comparison of Common Glycan Force Fields

| Force Field | Development Philosophy | Strengths for Uronic Acids | Validation Methods |

|---|---|---|---|

| CHARMM | Developed for a broad range of biomolecules (proteins, lipids, nucleic acids, carbs), ensuring compatibility. umd.edu | Includes well-validated parameters for various monosaccharides, including glucuronic and iduronic acids, which can be adapted for guluronic acid. nih.govnih.gov | Comparison with QM calculations, crystal structures, and solution-phase NMR data. acs.org |

| GLYCAM | Specifically developed for carbohydrates, offering high detail for glycan structures. glycam.org | Provides a comprehensive library of monosaccharides and linkage types. Known for good reproduction of glycosidic linkage conformations. | Primarily validated against QM torsional profiles and NMR data for oligosaccharides. nih.gov |

| GROMOS | Designed for efficiency in simulations of large biomolecular systems. | Parameters for carbohydrates are available and are compatible with the widely used GROMOS simulation package. | Validation against thermodynamic properties and NMR data. |

| AMBER | A general-purpose force field for biomolecules, often used in conjunction with GLYCAM for glycoprotein (B1211001) simulations. | Relies on GLYCAM parameters for its carbohydrate components. | Inherits validation from the GLYCAM force field. |

Prediction of Glycosidic Linkage Stability and Enzymatic Hydrolysis Pathways

Computational methods can be used to predict the stability of the α(1→4) glycosidic linkages in L-heptaguluronic acid and to model the mechanisms by which enzymes might cleave them. This is crucial for understanding its degradation and potential generation of bioactive smaller fragments.

Detailed Research Findings: The hydrolysis of a glycosidic bond can occur via acid-catalyzed chemical hydrolysis or enzymatic catalysis.

Glycosidic Linkage Stability: The stability of the glycosidic bond is influenced by its stereochemistry (α vs. β) and the electronic nature of the constituent sugars. mdpi.comnih.gov The α-linkage in poly-guluronate is known to be relatively resistant to acid hydrolysis compared to other linkages. nih.gov Computational methods like metadynamics or umbrella sampling can be used to calculate the free energy barrier for bond cleavage, providing a quantitative measure of its stability. These studies can reveal the transition state structure and the role of neighboring groups in stabilizing or destabilizing the bond.

Enzymatic Hydrolysis Pathways: The most relevant enzymes for degrading L-heptaguluronic acid are alginate lyases. researchgate.netdntb.gov.ua These enzymes operate via a β-elimination mechanism rather than hydrolysis. frontiersin.orgnih.gov Computational studies, often using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model this entire catalytic process. nih.gov Such simulations can identify the key catalytic residues in the enzyme's active site, trace the reaction pathway, calculate activation energies, and explain the enzyme's substrate specificity (e.g., why it prefers cleaving G-G, M-G, or M-M linkages in alginate). researchgate.netdoaj.org This predictive power is essential for engineering enzymes with desired activities for producing specific oligosaccharides.

Table 5: Factors Influencing Glycosidic Linkage Stability and Cleavage

| Factor | Description | Predicted Effect on L-Heptaguluronic Acid |

|---|---|---|

| Linkage Anomericity | The stereochemistry at the anomeric carbon (α or β). | The α(1→4) linkage has its own characteristic stability profile. |

| Ring Conformation | The puckering of the sugar rings adjacent to the linkage. | Strain in the ring can lower the activation energy for cleavage. The stable ¹C₄ chair conformation contributes to bond stability. |

| Presence of Catalysts | Protons (acid hydrolysis) or enzymatic active sites. | Enzymes like alginate lyases dramatically lower the energy barrier for cleavage via a specific β-elimination mechanism. nih.gov |

| Substrate Specificity of Enzyme | The preference of an enzyme for a particular sequence of monomers (e.g., G-G vs. G-M). | An endo-acting G-specific lyase would be predicted to cleave internal linkages within the heptamer, producing smaller fragments. nih.gov |

| Solvent and Ion Effects | The surrounding medium can influence both conformation and the energetics of the transition state. | High ionic strength can screen charges, potentially affecting enzyme binding and catalysis. |

Synthetic and Chemoenzymatic Approaches to L Heptaguluronic Acid and Analogues for Research

De Novo Chemical Synthesis Strategies for Oligosaccharides Containing L-Heptaguluronic Acid

The stereoselective formation of the glycosidic bond—the linkage between monosaccharide units—is one of the most critical and challenging aspects of oligosaccharide synthesis. nih.gov The outcome of a glycosylation reaction can be highly dependent on the specific glycosyl donor (the activated sugar being added), the glycosyl acceptor (the sugar it is being attached to), and the reaction conditions. nih.gov To control the stereochemistry (α or β) of the newly formed bond, various methods have been developed.

These methods often rely on the activation of a glycosyl donor, such as a glycosyl imidate, with a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf) or trimethylsilyl iodide (TMSI). nih.govrsc.org The stereochemical outcome can be directed by adding exogenous nucleophiles or modulators to the reaction. For instance, the combination of TMSI and triphenylphosphine (B44618) oxide (Ph₃PO) has been shown to be effective for promoting highly stereoselective α-glycosylations. rsc.orguniversiteitleiden.nl In other cases, using dimethylformamide (DMF) as an additive can favor the formation of different stereoisomers. nih.govuniversiteitleiden.nl The choice of protecting groups on the sugar rings also plays a crucial role; for example, an ester protecting group at the C-2 position typically favors the formation of a 1,2-trans-glycosidic linkage through neighboring group participation. bham.ac.uk For specific donors, such as those containing an azide (B81097) (N₃) group, hydrogen bonding between the azide and the acceptor can also serve as a directing effect to achieve high stereoselectivity. rsc.org

Table 1: Reagent Systems for Stereoselective Glycosylation

| Glycosyl Donor Type | Activating Reagent/Additive | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Per-benzylated glucosyl imidate | Trimethylsilyl iodide (TMSI) / Triphenylphosphine oxide (Ph₃PO) | cis-glucosylation (α) | nih.gov |

| Per-benzylated glucosyl imidate | Trimethylsilyltriflate (TfOH) / Dimethylformamide (DMF) | cis-glucosylation (α) | nih.gov |

| GalN₃ N-phenyl trifluoroacetimidate | Trimethylsilyl iodide (TMSI) / Triphenylphosphine oxide (Ph₃PO) | α-Glycosylation | rsc.org |

| Glycosyl donor with C-2 ester | Lewis Acid (e.g., TMSOTf) | 1,2-trans-Glycosylation | bham.ac.uk |

Protective Group Strategies for Complex Oligosaccharide Synthesis

The synthesis of a complex oligosaccharide containing multiple hydroxyl and carboxyl groups, such as one with L-heptaguluronic acid, would be impossible without a sophisticated protecting group strategy. bham.ac.uk Protecting groups are chemical moieties that temporarily block reactive functional groups, preventing them from participating in undesired side reactions. wikipedia.org An ideal protecting group is easy to introduce, stable to a wide range of reaction conditions, and can be removed selectively and efficiently under specific, mild conditions. uchicago.edu

For the assembly of complex oligosaccharides, an "orthogonal" protecting group strategy is essential. bham.ac.ukuchicago.edu This involves using a set of different protecting groups, each of which can be removed under unique conditions without affecting the others. uchicago.edujocpr.com This allows for the sequential unmasking of specific hydroxyl groups for glycosylation at precise locations. Common protecting groups used in carbohydrate chemistry include benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers (e.g., TBDMS, TIPS), and acyl groups like benzoate (B1203000) (Bz) or acetate (B1210297) (Ac). These groups are cleaved under different conditions—for example, hydrogenolysis for benzyl groups, fluoride (B91410) sources for silyl ethers, and basic conditions for acyl groups—making them an effective orthogonal set. bham.ac.ukuchicago.edu The development of a robust orthogonal protection scheme is a critical first step in planning the synthesis of a complex oligosaccharide. bham.ac.uk

Table 2: Common Orthogonal Protecting Groups in Oligosaccharide Synthesis

| Protecting Group | Chemical Structure | Introduction Conditions | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzyl (Bn) | -CH₂Ph | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) | jocpr.com |

| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂C(CH₃)₃ | TBSCl, Imidazole | TBAF (Fluoride source) | uchicago.edu |

| Benzoyl (Bz) | -C(=O)Ph | Benzoyl chloride, Pyridine | NaOMe (Basic solvolysis) | uchicago.edujocpr.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | -C(=O)OCH₂-Fmoc | Fmoc-Cl | Piperidine (Base) | wikipedia.org |

Chemoenzymatic Synthesis Using Engineered Glycosyltransferases

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high efficiency and selectivity of enzymatic reactions. frontiersin.orgnih.gov This approach has become increasingly powerful for producing complex carbohydrates, as it often mimics the natural biosynthetic pathways. nih.govnih.gov Enzymes, particularly glycosyltransferases, are used to form specific glycosidic linkages with perfect regio- and stereocontrol, overcoming many of the challenges associated with purely chemical methods. rsc.org

A typical OPME system for oligosaccharide synthesis includes one or more glycosyltransferases to build the carbohydrate chain, along with enzymes to synthesize and recycle the required activated sugar donors, known as sugar nucleotides (e.g., UDP-sugars). nih.govsci-hub.se For instance, a system could be designed where a monosaccharide is converted into its UDP-activated form and then transferred to an acceptor by a specific glycosyltransferase. rsc.orgsci-hub.se The substrate promiscuity of some enzymes allows for the use of modified or unnatural monosaccharides as precursors, enabling the synthesis of novel carbohydrate analogues. rsc.org The development of OPME systems has been greatly facilitated by the increasing availability of recombinant wild-type and engineered enzymes. rsc.orgnih.gov Such systems have been successfully used to produce complex structures like human blood group antigens on a preparative scale. rsc.org

Beyond building the primary oligosaccharide chain, enzymes can be used for highly specific derivatization and functionalization. In nature, complex polysaccharides like glycosaminoglycans (GAGs) undergo extensive post-glycosylational modifications, which are carried out by specialized enzymes. nih.govnih.gov These modifications include the addition of sulfate (B86663) groups by sulfotransferases or the change of stereochemistry at a specific carbon by epimerases. nih.govsci-hub.se

These enzymatic processes can be replicated in vitro to modify synthetic oligosaccharide backbones with excellent regioselectivity. sci-hub.se For example, sulfotransferases can transfer a sulfo group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a specific hydroxyl or amino group on the sugar ring. sci-hub.se This chemoenzymatic approach allows for the introduction of functional groups at precise locations, which is extremely difficult to achieve through purely chemical means. nih.gov Furthermore, by using unnatural sugar nucleotide donors, it is possible to create GAG analogues with novel biological properties or improved metabolic stability. nih.gov

Selective Chemical Modification for Probing Structure-Function Relationships

After a target oligosaccharide containing L-heptaguluronic acid has been synthesized, selective chemical modification is a valuable tool for studying its structure-function relationships. researchgate.net This involves making precise, targeted chemical changes to the molecule and then assessing how these changes affect its biological activity. This process helps to identify the specific functional groups or structural motifs that are critical for the molecule's function. researchgate.net

Strategies can include the modification of specific functional groups, such as the carboxyl group of the uronic acid or particular hydroxyl groups. For example, converting a carboxylic acid to an amide or ester and observing a loss of activity would indicate the importance of the negative charge for biological recognition. Methodologies developed for the site-selective modification of proteins and other biopolymers can be adapted for this purpose. mpg.de These techniques use chemical reactions designed to target specific functionalities, allowing for the attachment of labels, probes, or other moieties in a controlled manner. mpg.de The resulting analogues provide crucial insights into the molecular basis of the oligosaccharide's biological role.

Development of Affinity Probes and Bioconjugates for Mechanistic Investigations